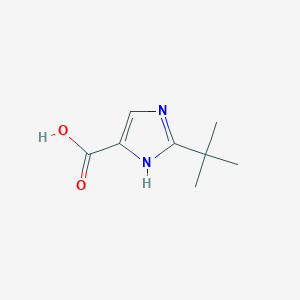

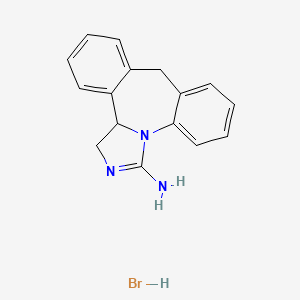

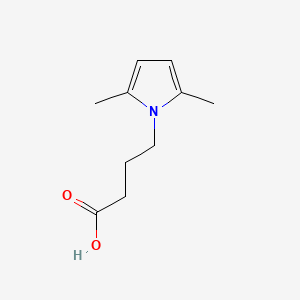

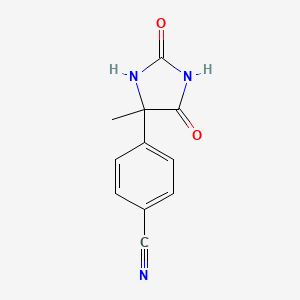

![molecular formula C10H20N2 B1352205 2-Methyl-2,8-diazaspiro[5.5]undecane CAS No. 845290-58-6](/img/structure/B1352205.png)

2-Methyl-2,8-diazaspiro[5.5]undecane

Übersicht

Beschreibung

2-Methyl-2,8-diazaspiro[5.5]undecane, also known as MDBU, is an organic compound belonging to the spirocyclic class of compounds. It is an isomer of the more common spirocyclic compound, 2-methyl-2,8-diazaspiro[4.5]decane. MDBU has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, and pharmacology. In particular, it has been investigated for its ability to act as a catalyst in chemical reactions and its potential to be used as a drug delivery system.

Wissenschaftliche Forschungsanwendungen

Biological Activity and Synthesis

2-Methyl-2,8-diazaspiro[5.5]undecane, a variant of 1,9-diazaspiro[5.5]undecanes, exhibits potential for the treatment of various disorders. Blanco-Ania et al. (2017) discussed the bioactivity of these compounds, which may be useful in treating obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).

Synthesis Techniques

Efficient catalyst-free synthesis methods for nitrogen-containing spiro heterocycles have been developed. Aggarwal, Vij, and Khurana (2014) demonstrated the synthesis of diazaspiro[5.5]undecane derivatives through a double Michael addition reaction. This process allowed for high yields within a short time and without a catalyst (Aggarwal, Vij, & Khurana, 2014).

Potential in Treating Respiratory Diseases

Compounds derived from 3,9-diazaspiro[5.5]undecane, such as 3-aroyl-9-phenoxyphenyl derivatives, are notable CCR8 antagonists. Norman (2007) highlighted their potential in treating chemokine-mediated diseases, particularly respiratory diseases like asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Solid-Phase Synthesis

Macleod et al. (2006) reported on the microwave-assisted solid-phase synthesis of diazaspirocycles. This method relies on the annulation of primary amines with resin-bound bismesylates, facilitated by the development of α-methyl benzyl carbamate resin linker (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

Photophysical Studies and TDDFT Calculations

Aggarwal and Khurana (2015) conducted photophysical studies and solvatochromic analysis on diazaspiro compounds. They analyzed the solvent effect on these compounds' spectral properties and observed variations in fluorescence quantum yield based on solvent polarity (Aggarwal & Khurana, 2015).

Wirkmechanismus

Target of Action

The primary targets of 2-Methyl-2,8-diazaspiro[5Similar compounds, such as 3,9-diazaspiro[55]undecane-based compounds, have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists .

Mode of Action

The mode of action of 2-Methyl-2,8-diazaspiro[5If it behaves similarly to the aforementioned 3,9-diazaspiro[5.5]undecane-based compounds, it may act as a competitive antagonist at GABAAR, preventing the binding of GABA and thereby inhibiting the receptor’s function .

Biochemical Pathways

The specific biochemical pathways affected by 2-Methyl-2,8-diazaspiro[5If it acts as a GABAAR antagonist, it could potentially influence the GABAergic system, which plays a crucial role in inhibitory neurotransmission in the central nervous system .

Pharmacokinetics

The pharmacokinetic properties of 2-Methyl-2,8-diazaspiro[5It’s worth noting that similar 3,9-diazaspiro[55]undecane-based compounds have shown low cellular membrane permeability , which could potentially affect their bioavailability and distribution.

Result of Action

The molecular and cellular effects of 2-Methyl-2,8-diazaspiro[5If it acts as a GABAAR antagonist, it could potentially lead to an increase in neuronal excitability due to the inhibition of GABA-mediated inhibitory neurotransmission .

Eigenschaften

IUPAC Name |

2-methyl-2,8-diazaspiro[5.5]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-12-7-3-5-10(9-12)4-2-6-11-8-10/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIKCULWCMZQRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC2(C1)CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394393 | |

| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2,8-diazaspiro[5.5]undecane | |

CAS RN |

845290-58-6 | |

| Record name | 2-methyl-2,8-diazaspiro[5.5]undecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.